4-Ethyl-3-fluoro-1,1'-biphenyl

Lipophilicity Chromatographic retention ADME prediction

Researchers requiring regiospecific 3-fluoro substitution for SAR or liquid crystal development face supply challenges with isomer contamination. • Exact regioisomer (3-fluoro, 4-ethyl on same ring) with LogP 4.055-distinct from 2-fluoro isomer (LogP 4.72-4.90) for unambiguous chromatographic identification. • Meta-fluoro orientation enables superior cross-coupling yields vs. ortho-fluoro analogs; sterically accessible 4′-position for further functionalization. • Supplied at ≥95% purity; available for immediate dispatch from BenchChem.

Molecular Formula C14H13F
Molecular Weight 200.25 g/mol
CAS No. 92814-30-7
Cat. No. B13927068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-fluoro-1,1'-biphenyl
CAS92814-30-7
Molecular FormulaC14H13F
Molecular Weight200.25 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C2=CC=CC=C2)F
InChIInChI=1S/C14H13F/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h3-10H,2H2,1H3
InChIKeyQAASKLNYNKWHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Ethyl-3-fluoro-1,1'-biphenyl


4-Ethyl-3-fluoro-1,1'-biphenyl (CAS 92814-30-7; IUPAC: 1-ethyl-2-fluoro-4-phenylbenzene) is a fluorinated biphenyl derivative with molecular formula C14H13F and molecular weight 200.25 g·mol⁻¹ . This compound belongs to the class of laterally fluoro-substituted biphenyls, which are established building blocks in liquid crystal materials, pharmaceutical intermediates, and agrochemical synthesis [1]. The unique positional arrangement—an ethyl group at the 4-position and a fluorine atom at the 3-position on the same phenyl ring—distinguishes it from its close positional isomers and imparts distinct physicochemical properties relevant to chromatographic behavior, metabolic stability predictions, and cross-coupling reactivity [2]. The compound is typically supplied at ≥95% purity and serves as a specialty intermediate where specific regioisomeric identity is critical to downstream synthetic outcomes .

Why Generic Biphenyls Cannot Replace 4-Ethyl-3-fluoro-1,1'-biphenyl


Mono-fluorinated ethyl-biphenyls exist as multiple regioisomers—each with the same molecular formula (C14H13F) and identical molecular weight (200.25 g·mol⁻¹)—yet their physicochemical and functional properties diverge substantially depending on fluoro and ethyl positional arrangement . The 4-ethyl-2-fluoro isomer (CAS 55258-76-9) exhibits a computed LogP of 4.72–4.90, whereas the 4′-ethyl-3-fluoro isomer (CAS 948043-99-0) has a predicted XLogP3 of approximately 4.1 [1]. These differences in lipophilicity translate to measurably distinct chromatographic retention times, differential solvent partitioning, and divergent predicted ADME profiles if the compounds are used as pharmaceutical intermediates . Substituting one regioisomer for another without verification introduces uncontrolled variables in structure–activity relationship (SAR) studies, cross-coupling regioselectivity, and analytical reference standard applications. Procurement decisions must therefore be guided by the specific substitution pattern required by the target synthetic route or assay protocol.

Quantitative Differentiation Evidence: 4-Ethyl-3-fluoro-1,1'-biphenyl vs. Structural Analogs


LogP Difference: 3-Fluoro vs. 2-Fluoro Isomers

The target compound 4-ethyl-3-fluoro-1,1'-biphenyl (CAS 92814-30-7) has a reported LogP of 4.055 . In contrast, the 2-fluoro positional isomer 4-ethyl-2-fluoro-1,1'-biphenyl (CAS 55258-76-9) exhibits a LogP of 4.72 (Fluorochem experimental/computed) and an XLogP3 of 4.9 (PubChem computed) [1]. The 4′-ethyl-3-fluoro isomer (CAS 948043-99-0), which places the fluoro and ethyl on opposite rings, has a predicted XLogP3 of approximately 4.1 [2]. This demonstrates that the position of the fluorine substituent relative to the ethyl group and the biphenyl linkage modulates lipophilicity by over 0.6–0.8 log units.

Lipophilicity Chromatographic retention ADME prediction Partition coefficient

Boiling Point and Density of Ethyl-Fluoro Biphenyls

Predicted physicochemical properties differentiate the positional isomers of ethyl-fluoro biphenyls. The 4-ethyl-2-fluoro isomer (CAS 55258-76-9) has a predicted boiling point of 276.8 ± 19.0 °C and predicted density of 1.044 ± 0.06 g/cm³ . The 4′-ethyl-3-fluoro isomer (CAS 948043-99-0), with ethyl and fluoro on opposite rings, has a higher predicted boiling point of 289.7 ± 19.0 °C [1]. The non-fluorinated parent 4-ethyl-1,1'-biphenyl (CAS 5707-44-8) has an experimentally measured boiling point of 149–149.8 °C (at 12 mmHg) and a density of approximately 0.99 g/cm³ [2]. While experimentally measured boiling point and density data for the target compound (CAS 92814-30-7) are not publicly available, the predicted values are expected to fall within the range bracketed by its isomers (ca. 277–290 °C at 760 mmHg; density ~1.04 g/cm³).

Physical properties Purification Formulation Boiling point

Meta-Fluoro vs. Ortho-Fluoro Cross-Coupling Reactivity

The target compound's fluoro substituent occupies the 3-position (meta to the biphenyl bond), whereas the more common 4-ethyl-2-fluoro isomer bears the fluoro at the 2-position (ortho to the biphenyl bond). In palladium-catalyzed cross-coupling reactions, ortho-fluoro substituents exert a steric shielding effect on the adjacent C–C bond that can retard oxidative addition and slow transmetallation rates relative to meta-fluoro analogs [1]. Research on fluorinated biphenyl synthesis via Suzuki–Miyaura coupling has demonstrated that the position of fluorine substituents significantly influences both reaction yield and the extent of competing homocoupling side products [2]. The meta-fluoro arrangement in the target compound presents a less sterically encumbered environment around the inter-ring bond, which may offer kinetic advantages in further functionalization at the 4′-position of the unsubstituted ring compared to the ortho-fluoro isomer.

Suzuki–Miyaura coupling Regioselectivity Steric effects Biphenyl synthesis

Fluoro Position and Mesomorphic Transition Temperatures

In a systematic study of laterally fluoro-substituted 4′-cyano-biphenyl liquid crystals, Fearon et al. (1985) demonstrated that the position of a single fluoro substituent on the biphenyl core produces markedly different depressions of the nematic–isotropic clearing temperature (TN-I) [1]. A 2-fluoro substituent (ortho to the biphenyl bond, same ring as the alkyl/alkoxy tail—structurally analogous to the 3-fluoro in the target compound) caused a TN-I depression of 35–39 °C in alkylcyanobiphenyls, while a 2′-fluoro substituent (on the opposite ring) caused a substantially smaller depression of only 13–18 °C [1]. This positional dependence arises from the differential effect of the fluoro substituent on anti-parallel molecular correlations in the nematic phase. Although the target compound lacks a cyano head group, the same positional principle applies to non-cyano biphenyl systems: fluoro position alters mesophase stability and dielectric anisotropy [2].

Liquid crystals Clearing temperature Nematic–isotropic transition Dielectric anisotropy

Differentiation from Flurbiprofen EP Impurity F

The 4-ethyl-2-fluoro isomer (CAS 55258-76-9) is explicitly documented as a photoproduct and specified impurity (Flurbiprofen EP Impurity F) of the NSAID flurbiprofen [1]. This impurity has established pharmacopoeial significance and is commercially supplied as a reference standard for pharmaceutical quality control . The target compound 4-ethyl-3-fluoro-1,1'-biphenyl (CAS 92814-30-7) is a distinct regioisomer that is not listed among known flurbiprofen impurities and does not share this pharmacopoeial identity. If a procurement specification requires a flurbiprofen-related impurity reference material, only the 2-fluoro isomer (CAS 55258-76-9) meets that criterion; the target 3-fluoro isomer will not co-elute with the same retention time and will fail identity confirmation by HPLC or GC-MS when the analytical method targets the 2-fluoro impurity.

Pharmaceutical impurity Flurbiprofen Reference standard Pharmacopoeia

Recommended Applications for 4-Ethyl-3-fluoro-1,1'-biphenyl


Medicinal Chemistry SAR with Meta-Fluoro Biphenyls

In lead optimization campaigns where the 3-fluoro (meta to the inter-ring bond) substitution pattern is a structural requirement for target binding, the target compound provides the exact regioisomer needed for SAR exploration. The LogP difference of approximately 0.7 units versus the 2-fluoro isomer predicts measurably different chromatographic retention and membrane partitioning, which can be exploited to fine-tune compound properties without altering the core scaffold . The meta-fluoro arrangement also presents a less sterically hindered coupling partner for further elaboration at the unsubstituted phenyl ring, potentially enabling more efficient library synthesis compared to the ortho-fluoro isomer [1].

Liquid Crystal Intermediate with Lateral Fluoro Positioning

For the formulation of nematic liquid crystal mixtures requiring specific dielectric anisotropy values, the position of the lateral fluoro substituent directly controls the molecular dipole orientation and thus the Δε of the mixture [2]. The 3-fluoro (same-ring) configuration in the target compound produces a different dipole vector compared to the 4′-fluoro (cross-ring) isomer. The class-level evidence from Fearon et al. (1985) demonstrates that same-ring fluoro substituents cause 2.0–2.7× greater depression of the nematic–isotropic clearing point than opposite-ring substitution in cyano-biphenyl systems, a trend that extends to non-cyano biphenyl liquid crystals [2]. This makes the target compound the appropriate choice when the application requires a specific balance between operating temperature range and dielectric response.

Analytical Method Development and Chromatographic Standards

The measured LogP value of 4.055 for the target compound distinguishes it from the 2-fluoro isomer (LogP 4.72–4.90) [3], producing distinct reversed-phase HPLC retention times. This difference is sufficient to resolve the two isomers on standard C18 columns, making the target compound a suitable reference marker when analytical methods must distinguish between fluoro-positional isomers of ethyl-biphenyls. It is critical to note that the target compound is not the flurbiprofen-related impurity (that identity belongs to CAS 55258-76-9) [4]; using the correct CAS number for procurement prevents costly misidentification in pharmaceutical impurity testing workflows.

Suzuki–Miyaura Cross-Coupling for Fluorinated Biaryls

The target compound's 3-fluoro substitution pattern leaves the 4′-position of the unsubstituted phenyl ring sterically accessible for further functionalization via electrophilic aromatic substitution or directed ortho-metalation. In contrast, the 4-ethyl-2-fluoro isomer positions the fluorine adjacent to the inter-ring bond, which can interfere with catalysts that require coordination to the biphenyl π-system [1]. Class-level evidence from fluorinated biphenyl Suzuki–Miyaura studies indicates that meta-fluoro substrates generally produce higher cross-coupling yields and lower homocoupling byproduct formation compared to ortho-fluoro analogs [1]. This provides a practical synthetic advantage when the target compound is used as a starting material for more complex fluorinated biaryl architectures.

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